(S)-1-(Pyrimidin-2-yl)piperidin-3-aminedihydrochloride
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Overview
Description
(S)-1-(Pyrimidin-2-yl)piperidin-3-aminedihydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyrimidin-2-yl)piperidin-3-aminedihydrochloride typically involves several steps, starting with the preparation of the pyrimidine and piperidine precursors. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, one common synthetic route involves the reaction of pyrimidine-2-carbaldehyde with (S)-3-aminopiperidine in the presence of a reducing agent to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Pyrimidin-2-yl)piperidin-3-aminedihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Scientific Research Applications
(S)-1-(Pyrimidin-2-yl)piperidin-3-aminedihydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-1-(Pyrimidin-2-yl)piperidin-3-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (S)-1-(Pyrimidin-2-yl)piperidin-3-aminedihydrochloride include:
- (S)-1-(Pyrimidin-2-yl)piperidin-3-amine
- ®-1-(Pyrimidin-2-yl)piperidin-3-aminedihydrochloride
- 1-(Pyrimidin-2-yl)piperidin-3-amine
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The (S)-enantiomer may exhibit different pharmacological properties compared to the ®-enantiomer or the racemic mixture.
Properties
IUPAC Name |
(3S)-1-pyrimidin-2-ylpiperidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9;;/h2,4-5,8H,1,3,6-7,10H2;2*1H/t8-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWODEIDZMIFHC-JZGIKJSDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C2=NC=CC=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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